molecular formula C8H5Cl2FO2 B1412319 3,5-Dichloro-4-fluorophenylacetic acid CAS No. 1803854-61-6

3,5-Dichloro-4-fluorophenylacetic acid

Cat. No. B1412319
CAS RN: 1803854-61-6
M. Wt: 223.02 g/mol
InChI Key: BAMDDVIXUNBUPH-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluorophenylacetic acid (3,5-DCFPA) is an organic compound with a molecular formula of C8H5Cl2F2O2. It is a colorless solid that is soluble in water and has a molar mass of 231.04 g/mol. 3,5-DCFPA has a wide range of applications in scientific research and has been used as a reference standard in the development of analytical methods.

Scientific Research Applications

1. Chromatographic Selectivity in Synthesis Processes

  • The unique properties of the fluorine atom in organofluorine compounds like 3,5-Dichloro-4-fluorophenylacetic acid are pivotal in various applications, including agrochemistry, biotechnology, and pharmacology. A study by Chasse, Wenslow, and Bereznitski (2007) highlighted the significance of controlling positional isomers in organofluorine compounds during synthesis, emphasizing the role of chromatographic selectivity in the production of pharmaceuticals (Chasse, Wenslow, & Bereznitski, 2007).

2. Use in Chromogenic Systems for Hydrogen Peroxide Measurement

  • Fossati and Prencipe (2010) reported on the development of a chromogenic detection system using 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone, which is relevant in the direct enzymatic assay of uric acid in biological fluids. This illustrates an application in clinical chemistry reagents (Fossati & Prencipe, 2010).

3. Antimicrobial Activity Studies

  • Compounds bearing 2,4-dichloro-5-fluorophenyl moiety, such as those derived from 3,5-Dichloro-4-fluorophenylacetic acid, have been studied for their antimicrobial properties. Karthikeyan et al. (2006) synthesized Schiff and Mannich bases with this moiety, which exhibited significant antibacterial and antifungal activities (Karthikeyan et al., 2006).

4. Development of Fluorescent Amino Acids for Protein Studies

  • In a study by Summerer et al. (2006), the biosynthetic incorporation of low-molecular-weight fluorophores into proteins was achieved. This study showcases the use of such fluorinated compounds in understanding protein structure and function (Summerer et al., 2006).

5. Use in Drug-Like Screening Libraries

  • The fungal metabolite 3-chloro-4-hydroxyphenylacetic acid, structurally related to 3,5-Dichloro-4-fluorophenylacetic acid, was utilized by Kumar et al. (2015) in generating a unique drug-like screening library. This illustrates the potential use of such compounds in drug discovery processes (Kumar et al., 2015).

6. In Vitro Antimicrobial Activity in Synthesized Compounds

  • Mistry, Desai, and Desai (2016) synthesized compounds incorporating 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one and demonstrated their potent antimicrobial activity, highlighting another avenue for the application of fluorinated phenylacetic acids (Mistry, Desai, & Desai, 2016).

properties

IUPAC Name

2-(3,5-dichloro-4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMDDVIXUNBUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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